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Dual PI3K/mTOR Inhibitors at a Glance

The following table lists several dual PI3K/mTOR inhibitors and key characteristics from recent studies.

Please note that direct comparative data on oxidative phosphorylation inhibition is not available in the

searched literature.

Inhibitor Name
Primary
Targets

Relevant Experimental Findings / Context of
Study

Citations

Omipalisib
(GSK2126458)

Pan-PI3K,
mTORC1/2 [1]

[2]

Used in kinome profiling studies; noted for potent
mTOR inhibition; explored in combination with

Trametinib for triple-negative breast cancer (TNBC)
[1] [3].

PI-103 PI3Kα, mTOR,
DNA-PK [1]

Early-generation inhibitor; used as a tool
compound; fast metabolism in vivo limited clinical

development [1].

GSK1059615 Pan-PI3K,

mTOR [1]

Showed efficacy in inhibiting proliferation and

survival in gastric cancer cells; induced
programmed necrosis in HNSCC cells [1].
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Inhibitor Name
Primary
Targets

Relevant Experimental Findings / Context of
Study

Citations

MTX-531 EGFR, Pan-

PI3K, mTOR
[2]

A first-in-class dual EGFR/PI3K inhibitor;

computationally designed; did not cause
hyperglycemia in mouse models, a common side-

effect of PI3K inhibitors [2].

GDC-0980
(Apitolisib)

PI3K,

mTORC1/2 [4]

Clinical development limited by severe toxicities

when combined with other agents [4].

Torin-1 mTOR

(catalytic
inhibitor) [5]

Primarily an mTOR inhibitor; demonstrated potent

anti-proliferative effects in B-cell acute
lymphoblastic leukemia (B-ALL) and synergized

with AKT inhibitors [5].

Mechanism of Action and Link to Metabolism

To understand how these inhibitors could affect oxidative phosphorylation, it's crucial to know their role in

the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism.

The diagram below illustrates the core PI3K/AKT/mTOR pathway and how its inhibition can lead to

metabolic alterations, potentially affecting oxidative phosphorylation (OXPHOS).
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Growth Factor Signaling

Core PI3K/AKT/mTOR Pathway
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Inhibition of this pathway, particularly mTORC1, can have complex and context-dependent effects on

oxidative phosphorylation. Some studies suggest that mTORC1 inhibition can lead to:

Increased OXPHOS and ROS: Research on PI3K inhibitor-resistant breast cancer cells showed that
upon drug withdrawal, mTORC1 signaling was reactivated, leading to a hypermetabolic state with

increased oxygen consumption rate (OCR), a direct measure of OXPHOS, and accumulation of
reactive oxygen species (ROS) [6]. This indicates that mTORC1 activity can suppress OXPHOS, and

its inhibition might release this suppression.
Metabolic Adaptations: In B-cell acute lymphoblastic leukemia, inhibition of the PI3K/AKT/mTOR

pathway led cancer cells to become more dependent on fatty acid oxidation for energy, an process
linked to mitochondria and OXPHOS [5].

Experimental Insights and Methodologies

The search results highlight specific experimental contexts where the metabolic impact of these inhibitors

has been studied.

Kinome-Wide Profiling (Kinobeads Assay): This mass spectrometry-based method is used to
characterize the binding profile of inhibitors across hundreds of kinases in cell lysates [3]. It generates

a "kinome inhibition state" for a drug, showing its potency and selectivity. This data is crucial for
understanding a compound's off-target effects, which could indirectly influence metabolic pathways

like OXPHOS [3].
Metabolic Phenotyping of Resistant Cells: One study investigated cells with acquired resistance to

a PI3K inhibitor. When the drug was removed, these cells exhibited a hypermetabolic phenotype,
with a significant increase in both Extracellular Acidification Rate (ECAR, indicating glycolysis) and

Oxygen Consumption Rate (OCR, indicating OXPHOS) [6]. This effect was driven by mTORC1
reactivation, as it could be reversed by mTORC1 inhibitors, but not by AKT inhibitors [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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